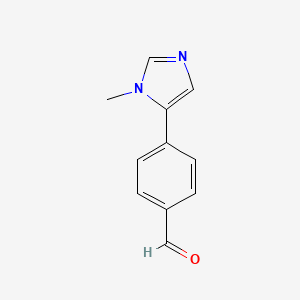
(5-bromo-2-chloropyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-chloropyridin-4-yl)methanamine, also known as 5-BCPM, is a chemical compound that is widely used in scientific research. It is a member of the pyridine family, and its structure is similar to the natural amino acids, making it an ideal candidate for use in biochemical and physiological studies. 5-BCPM is a colorless, crystalline solid that is soluble in water and other polar solvents, and it is relatively stable in air. It has been used in a variety of applications, including synthesis, drug development, and as a reagent in biochemical studies.
Aplicaciones Científicas De Investigación
(5-bromo-2-chloropyridin-4-yl)methanamine is used in a variety of scientific research applications, including drug development and as a reagent in biochemical studies. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of peptides and peptidomimetics. Additionally, (5-bromo-2-chloropyridin-4-yl)methanamine has been used in the synthesis of a variety of other compounds, including organometallic complexes, polymers, and inorganic materials.
Mecanismo De Acción
(5-bromo-2-chloropyridin-4-yl)methanamine is a member of the pyridine family, and its structure is similar to the natural amino acids. As such, it is able to interact with a variety of biological molecules, including proteins, enzymes, and DNA. It is believed to interact with biological molecules by forming hydrogen bonds and other non-covalent interactions. Additionally, it is believed to interact with biological molecules by forming covalent bonds, such as disulfide bonds.
Biochemical and Physiological Effects
(5-bromo-2-chloropyridin-4-yl)methanamine has been used in a variety of biochemical and physiological studies. It has been used to study the effect of drugs on the activity of enzymes, as well as to study the effect of drugs on the structure and function of proteins. Additionally, it has been used to study the effect of drugs on the expression of genes, as well as to study the effect of drugs on the structure and function of DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-bromo-2-chloropyridin-4-yl)methanamine has several advantages for use in laboratory experiments. It is a colorless, crystalline solid that is soluble in water and other polar solvents, and it is relatively stable in air. Additionally, it is relatively inexpensive and readily available. However, it does have some limitations. It is toxic and should be handled with caution. Additionally, it is not water-soluble, and it can react with some metals, such as aluminum and copper.
Direcciones Futuras
There are several potential future directions for the use of (5-bromo-2-chloropyridin-4-yl)methanamine in scientific research. It could be used as a tool to study the structure and function of proteins, enzymes, and DNA. Additionally, it could be used to study the effect of drugs on the expression of genes and the structure and function of proteins. Additionally, it could be used to study the effect of drugs on the structure and function of DNA. Finally, it could be used to study the effect of drugs on the activity of enzymes and the structure and function of proteins.
Métodos De Síntesis
(5-bromo-2-chloropyridin-4-yl)methanamine can be synthesized from the reaction of 2-chloropyridine and bromoacetaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature in an inert atmosphere, and the product is isolated by crystallization. Alternatively, (5-bromo-2-chloropyridin-4-yl)methanamine can also be synthesized from the reaction of 2-chloropyridine with bromoacetamide in the presence of an acid catalyst. This reaction is also carried out at room temperature in an inert atmosphere, and the product is isolated by filtration.
Propiedades
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDGKPZRGBDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-4-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)











